molecular formula C19H20F2N2O3S B11347241 1-[(2-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11347241
M. Wt: 394.4 g/mol
InChI Key: CMSXENCBGLLEOX-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a methanesulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 3-fluorophenyl and 2-fluorophenyl compounds, followed by reduction to obtain the corresponding amines.

    Formation of Piperidine Ring: The amines are then reacted with appropriate reagents to form the piperidine ring structure.

    Methanesulfonylation: The piperidine derivative is further reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its unique structure, it is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, while the methanesulfonyl group contributes to its stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

  • N-(3-CHLOROPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(3-BROMOPHENYL)-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness:

  • Fluorine Substitution: The presence of fluorine atoms distinguishes it from its chloro and bromo analogs, providing unique electronic and steric properties.
  • Reactivity: The fluorine atoms enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-5-3-6-17(12-16)22-19(24)14-8-10-23(11-9-14)27(25,26)13-15-4-1-2-7-18(15)21/h1-7,12,14H,8-11,13H2,(H,22,24)

InChI Key

CMSXENCBGLLEOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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